5-bromo-4-ethyl-1,3-thiazole

Catalog No.
S6569677
CAS No.
1243839-01-1
M.F
C5H6BrNS
M. Wt
192.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-4-ethyl-1,3-thiazole

CAS Number

1243839-01-1

Product Name

5-bromo-4-ethyl-1,3-thiazole

Molecular Formula

C5H6BrNS

Molecular Weight

192.1
  • Availability and Characterization

    While commercial suppliers exist for 5-bromo-4-ethyl-1,3-thiazole [], there is a lack of scientific literature exploring its properties or potential uses.

  • Structural Similarity

    In the absence of specific research on 5-bromo-4-ethyl-1,3-thiazole, scientists might explore its potential applications based on its structural similarity to other thiazole derivatives. Thiazoles are a class of five-membered heterocyclic compounds known for various biological activities []. However, further research is needed to determine if 5-bromo-4-ethyl-1,3-thiazole shares similar properties with other studied thiazoles.

Future Research Directions:

Given the limited current information, future scientific research on 5-bromo-4-ethyl-1,3-thiazole could involve:

  • Synthesis and characterization of the compound to determine its physical and chemical properties.
  • Investigation of its potential biological activities, such as antimicrobial, antifungal, or insecticidal properties.
  • Exploration of its possible applications in medicinal chemistry or materials science.

5-Bromo-4-ethyl-1,3-thiazole is an organic compound characterized by its five-membered heterocyclic structure containing nitrogen and sulfur atoms. Its molecular formula is C5H6BrNSC_5H_6BrNS, with a molecular weight of approximately 192.08 g/mol. The compound features a bromine atom at the 5-position and an ethyl group at the 4-position of the thiazole ring, which significantly influences its chemical properties and biological activities. The structural representation can be denoted by its InChI key (ASRGRASILZWIRJ-UHFFFAOYSA-N) and SMILES notation (CCC1=C(SC=N1)Br) .

, primarily due to the presence of the bromine atom, which can undergo substitution reactions. Key reaction types include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution mechanisms .
  • Oxidation and Reduction Reactions: The thiazole ring can engage in redox reactions, affecting the oxidation states of sulfur and nitrogen .
  • Formation of Derivatives: The compound serves as a precursor for synthesizing more complex thiazole derivatives, which may exhibit enhanced biological activities .

The biological significance of 5-bromo-4-ethyl-1,3-thiazole is notable in several areas:

  • Antimicrobial Activity: Compounds in the thiazole class have demonstrated potential as antimicrobial agents, effective against various bacterial strains .
  • Antifungal Properties: Similar thiazole derivatives are known for their antifungal capabilities, making this compound a candidate for further study in this domain .
  • Antiviral and Anticancer Potential: Research indicates that thiazoles may possess antiviral properties and could be explored for their anticancer effects due to their ability to interact with cellular pathways .

The synthesis of 5-bromo-4-ethyl-1,3-thiazole can be achieved through several methods:

  • From 2,5-Dibromothiazole:
    • Treatment with sodium ethoxide followed by hydrogenation over spongy nickel.
    • This method allows for the introduction of the ethyl group while replacing one bromine atom .
  • Alternative Synthetic Routes:
    • Various synthetic strategies may involve different starting materials or reagents, focusing on optimizing yield and purity depending on industrial or laboratory conditions .

The applications of 5-bromo-4-ethyl-1,3-thiazole span multiple fields:

  • Chemical Intermediates: It is utilized in the synthesis of more complex organic compounds and thiazole derivatives in chemical research .
  • Pharmaceutical Development: Given its biological activity, it is explored in drug development for antimicrobial and anticancer therapies .
  • Industrial Uses: The compound finds applications in dye manufacturing and as a biocide in agricultural settings .

Interaction studies involving 5-bromo-4-ethyl-1,3-thiazole focus on its reactivity with various biological targets. These studies help elucidate its mechanism of action, particularly how it interacts with enzymes or receptors that could lead to therapeutic effects. For instance:

  • Mechanism of Action: The compound's aromatic thiazole ring allows for electron delocalization, making it reactive towards electrophilic and nucleophilic substitutions, which may influence biological pathways .

Several compounds share structural similarities with 5-bromo-4-ethyl-1,3-thiazole, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
5-Bromo-1,3-thiazoleLacks ethyl groupMore basic structure; potential for different reactivity
4-Ethyl-1,3-thiazoleLacks bromine atomMay exhibit different biological activities
2-Amino-5-methylthiazoleContains amino and methyl groupsPotential for enhanced interaction with biological targets
5-Bromo-2-(difluoromethyl)thiazoleContains difluoromethyl groupUnique fluorinated properties affecting solubility and reactivity
5-Bromo-2-ethyl-4-methylthiazoleContains both ethyl and methyl groupsOffers diverse substitution possibilities

Uniqueness

The uniqueness of 5-bromo-4-ethyl-1,3-thiazole lies in its combination of both a bromine atom and an ethyl group on the thiazole ring. This specific arrangement imparts distinct chemical reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and industrial applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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